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Introduction

[18F]fallypride, or (S)-N-[(1-allyl-2-pyrrolidinyl)ymethyl]-5-(3-[18F]fluoropropyl)-2,3-
dimethoxybenzamide, is a high-affinity antagonist for dopamine D2 and D3 receptors.[1][2] Its
properties make it an invaluable radiotracer for positron emission tomography (PET), enabling
the in vivo quantification and visualization of D2/D3 receptors in the brain.[1][3] Due to its high
affinity, it can effectively image not only the dopamine-rich striatal regions but also extrastriatal
areas where receptor density is significantly lower, such as the cortex and thalamus.[4][5] This
capability allows for comprehensive investigation of the dopaminergic system's role in various
neuropsychiatric and neurological disorders, including schizophrenia, Parkinson's disease, and
addiction.[3][5][6] The longer half-life of fluorine-18 (approximately 110 minutes) compared to
carbon-11 (about 20 minutes) allows for longer scan durations, which is critical for the accurate
modeling of [18F]fallypride's slow kinetics, especially in high-density receptor regions.[5][7]

Pharmacokinetics and Receptor Binding

[18F]fallypride exhibits high affinity for D2 and D3 receptors and significantly lower affinity for
the D4 subtype.[2] Its binding is reversible, allowing for the application of kinetic models to
estimate receptor density and occupancy.[8]

Binding Affinity and Kinetic Parameters
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The affinity and kinetic parameters of [18F]fallypride have been characterized across different
species and brain regions. These parameters are crucial for designing and interpreting PET
studies, including drug occupancy and dopamine release paradigms.

Table 1: In Vitro and In Vivo Binding Affinity of [L8F]fallypride

Parameter Species/Condition Value Reference
IC50 (nM) Rat Striata (D2) 0.05 [2]
SF9 Cells (D3, rat
_ 0.30 [2]
recombinant)
CHO Cells (D4,
. 240 [2]
human recombinant)
K D (nM) In Vitro (22°C) 0.04 £ 0.03 [9]
In Vitro (37°C) 2.03+1.07 [9]
In Vivo Baboon
. 0.22 +0.05 [9]
Striatum
In Vivo Baboon
0.17 +0.05 [9]
Thalamus
In Vivo Baboon
0.21 £ 0.07 [9]

Hippocampus

Table 2: In Vivo Kinetic Parameters of [18F]fallypride in Rhesus Monkeys

k on

Brain K1 . . B'max

. ) k2 (min—?) (pmol/mL)~*  k off (min~?)

Region (mL/min/g) . (pmol/imL)
(min)—?

Striatum 0.17 0.2 0.04 0.043 54

Frontal

0.21 0.24 0.22 0.043 0.3
Cortex
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Data derived from Christian et al. (2000) as cited in a simulation study.[10]

Table 3: [18F]fallypride Receptor Density (B'max) and Distribution Volume Ratios (DVR) in
Non-Human Primates

Brain Region B'max (pmol/mL)[11] DVRI[4]
Putamen 27 29
Caudate 23 26
Ventral Striatum 14

Thalamus 1.8 3.8
Amygdala 0.9

Frontal Cortex - 1.7
Temporal Cortex - 1.7

DVR = BP ND + 1. The cerebellum was used as the reference region.[4]

Biodistribution and Dosimetry

Following intravenous injection, [18F]fallypride distributes throughout the body, with specific
uptake in D2/D3 receptor-rich brain regions and clearance primarily through the hepatobiliary
system and urinary tract.

Brain Biodistribution

In both rodents and non-human primates, [18F]fallypride shows high accumulation in the
striatum (caudate and putamen).[2] Significant, though lower, specific binding is also observed
in key extrastriatal areas, including the thalamus, amygdala, hippocampus, and various cortical
regions.[2][4] The cerebellum is typically used as a reference region for non-specific binding
due to its negligible D2/D3 receptor density, a practice validated in multiple studies.[4][12] In
monkeys, striatum-to-cerebellum ratios can reach approximately 10, while extrastriatal-to-
cerebellum ratios are around 2.[2]

Radiation Dosimetry
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Understanding the radiation dose is critical for clinical applications. Dosimetry studies in
humans provide estimates of the absorbed dose in various organs and the total effective dose.

Table 4: Human Radiation Dosimetry for [18F]fallypride

Organ Mean Absorbed Dose (uSvIMBQ)
Gallbladder 136.2 £ 66.1

Liver 84.4+10.6

Urinary Bladder 78.3+7.1

Effective Dose 17605

Data from Siessmeier et al. (2005) as cited in a study by Kessler et al.[13] An injection of 300
MBq results in an effective dose of approximately 5.3 mSv.[13]

Experimental Protocols

Standardized protocols for radiosynthesis, imaging, and data analysis are essential for
obtaining reliable and reproducible results with [18F]fallypride.

Radiosynthesis of [18F]fallypride

The most common method for producing [18F]fallypride is through a one-step nucleophilic
substitution reaction.

Precursor: A tosylate-derivatized precursor, tosyl-fallypride, is typically used.[12][14]

e Fluorination: Cyclotron-produced [18F]fluoride is trapped on an anion exchange cartridge
(e.g., QMA) and then eluted into a reaction vessel.[7][15] The fluoride is dried azeotropically.

o Reaction: The dried [18F]fluoride is reacted with the tosylate precursor in a suitable solvent
(e.g., acetonitrile) at an elevated temperature (e.g., 100-170°C).[7][14][15]

 Purification: The crude reaction mixture is purified using high-performance liquid
chromatography (HPLC).[7][15]
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o Formulation: The purified [18F]fallypride fraction is collected, the solvent is removed, and
the final product is formulated in a sterile saline solution for injection.[12][15]

Improved synthesis methods have been developed to achieve high molar activity (e.g., 300—
550 GBg/pmol), which is crucial for avoiding receptor saturation, particularly in rodent studies.

[7]
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Caption: Radiosynthesis workflow for [18F]fallypride.
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PET Imaging Protocol

PET imaging protocols for [18F]fallypride are designed to capture the tracer's kinetic profile
over an extended period.

o Subject Preparation: Subjects are typically positioned in the scanner to ensure the brain is
within the field of view.

o Tracer Administration: A bolus injection of [18F]fallypride (e.g., ~185 MBq or 5 mCi for
humans) is administered intravenously.[3][10]

e Dynamic Scanning: Dynamic emission data acquisition begins simultaneously with the
injection and continues for an extended period, often 3 to 4 hours, to allow the tracer to
reach equilibrium in high-binding regions.[3][5] The scan is often divided into blocks with
breaks for patient comfort.[3][5]

o Frame Acquisition: Data is acquired in frames of increasing duration (e.g., short frames
initially to capture the blood flow phase, followed by longer frames).[5]

e Attenuation Correction: A CT or transmission scan is performed for attenuation correction.[3]

[5]

Quantitative Data Analysis

Several kinetic models are used to analyze the dynamic PET data and extract quantitative
parameters like the binding potential (BPND) or distribution volume ratio (DVR).

» Simplified Reference Tissue Model (SRTM): This is a widely used method that does not
require arterial blood sampling.[3] It uses the time-activity curve from a reference region
(cerebellum) as an input function to estimate BPND in target regions.[3]

e Logan Graphical Analysis: Another reference tissue method that uses a linear regression
approach to estimate the DVR.[4]

o Compartmental Models: These models, which often require an arterial input function, provide
detailed estimates of individual rate constants (e.g., K1, k2, k3, k4).[4]
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» Linearized Simplified Reference Region Model (LSSRM): This model is specifically adapted
for dopamine release studies, as it can account for time-dependent changes in tracer
displacement.[10][16]
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Caption: Experimental workflow for a typical [18F]fallypride PET study.
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Dopamine D2/D3 Receptor Signaling

[18F]fallypride acts as an antagonist at D2 and D3 receptors, which are G-protein coupled
receptors (GPCRSs) belonging to the D2-like family.[17] These receptors are primarily coupled
to the Gai/o class of G-proteins.[17][18]

o Receptor Activation (Blocked by Fallypride): In the absence of an antagonist, dopamine
binds to the D2/D3 receptor.

e G-Protein Coupling: This binding event causes a conformational change in the receptor,
activating the associated heterotrimeric G-protein (Gai/o, Gf3, Gy). The Gai/o subunit
exchanges GDP for GTP and dissociates from the Gy dimer.

o Downstream Effectors:

o Inhibition of Adenylyl Cyclase: The activated Gai/o subunit inhibits the enzyme adenylyl
cyclase, leading to a decrease in the intracellular concentration of the second messenger
cyclic AMP (cAMP).[17][19]

o lon Channel Modulation: The Gy subunit can directly modulate ion channels, such as G-
protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane
hyperpolarization and reduced neuronal excitability.[19]

o Cellular Response: The reduction in CAMP levels decreases the activity of Protein Kinase A
(PKA), which in turn affects the phosphorylation state of numerous downstream targets,
including transcription factors, altering gene expression and ultimately modulating neuronal
function.[17]

By blocking the binding of endogenous dopamine, [18F]fallypride prevents this signaling
cascade from being initiated.
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Caption: Dopamine D2/D3 receptor signaling pathway (antagonized by [18F]fallypride).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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